6-Methyl-1,7-naphthyridin-8-amine

Übersicht

Beschreibung

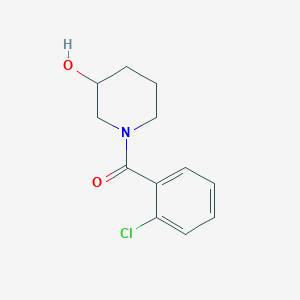

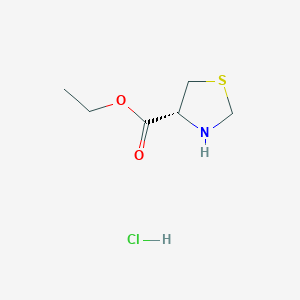

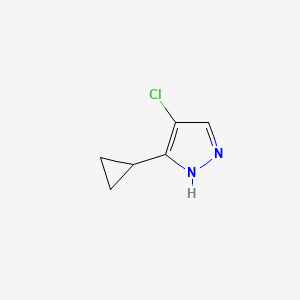

6-Methyl-1,7-naphthyridin-8-amine is a chemical compound with the molecular formula C9H9N3 . It is a type of naphthyridine, a class of heterocyclic compounds that contain a fused system of two pyridine rings .

Synthesis Analysis

The synthesis of naphthyridines often involves multicomponent reactions and various synthetic methods . For instance, one method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .Molecular Structure Analysis

The molecular structure of 6-Methyl-1,7-naphthyridin-8-amine consists of a fused system of two pyridine rings . The compound has a molecular weight of 159.19 g/mol .Chemical Reactions Analysis

Naphthyridines, including 6-Methyl-1,7-naphthyridin-8-amine, can undergo various chemical reactions. For example, they can participate in efficient double Sonogashira reactions followed by Chichibabin cyclizations .Physical And Chemical Properties Analysis

6-Methyl-1,7-naphthyridin-8-amine has a molecular weight of 159.19 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

6-Methyl-1,7-naphthyridin-8-amine is involved in various chemical synthesis processes and reactions. For instance, it plays a role in ring transformations and tele-aminations, as seen in the reaction of 2-halogeno- and 8-halogeno-1,7-naphthyridines with potassium amide, leading to products like 2-amino-1,7-naphthyridine and 4-amino-1,7-naphthyridine (Plas, Woźniak, & Veldhuizen, 2010).

Catalysis and Organic Synthesis

In the field of organic synthesis, 6-Methyl-1,7-naphthyridin-8-amine derivatives are synthesized for various purposes, including catalyst-free conditions in aqueous medium, highlighting eco-friendly and innovative synthesis methods (Mukhopadhyay, Das, & Butcher, 2011). Similarly, the silver-catalyzed tandem synthesis of naphthyridines demonstrates its role in facilitating complex chemical reactions (Verma et al., 2013).

Pharmacological Research

In pharmacological research, derivatives of 6-Methyl-1,7-naphthyridin-8-amine have been explored for their potential in treating diseases like malaria. For instance, certain compounds derived from it have shown significant antimalarial activity, indicating its potential in the development of new antimalarial drugs (Görlitzer et al., 2006).

Green Chemistry

Emphasizing the importance of environmentally friendly practices in chemistry, the synthesis of 1,6-naphthyridine derivatives, including those related to 6-Methyl-1,7-naphthyridin-8-amine, has been achieved through grindstone chemistry. This method avoids the use of toxic solvents and reagents, indicating a shift towards greener synthetic processes (Hameed, 2015).

Zukünftige Richtungen

Naphthyridines, including 6-Methyl-1,7-naphthyridin-8-amine, have shown a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on further exploring their properties and potential applications in medicine and other fields.

Eigenschaften

IUPAC Name |

6-methyl-1,7-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNFXPYZPXATOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,7-naphthyridin-8-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)

![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)

![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)